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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenetole

Cat. No.: B3213636 Get Quote

6-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a

valuable intermediate in the synthesis of complex molecules, particularly within the

pharmaceutical and agrochemical sectors. Its chemical architecture, characterized by a phenol

ring substituted with a bromine atom and two adjacent fluorine atoms, imparts a unique

combination of reactivity, lipophilicity, and metabolic stability to target molecules. Understanding

its fundamental physicochemical properties is not merely an academic exercise; for

researchers, scientists, and drug development professionals, this knowledge is critical for

optimizing reaction conditions, predicting molecular interactions, designing formulation

strategies, and ensuring safe handling.

This guide provides a comprehensive analysis of the core physicochemical and spectroscopic

attributes of 6-Bromo-2,3-difluorophenol. We will move beyond a simple recitation of data

points, delving into the causality behind experimental choices and the practical implications of

each property in a research and development context. The protocols described herein are

designed as self-validating systems, grounded in established scientific principles to ensure

reproducibility and accuracy.

Section 1: Core Molecular Attributes and Identifiers
Precise identification is the bedrock of chemical research. The following table summarizes the

fundamental descriptors for 6-Bromo-2,3-difluorophenol.[1][2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b3213636?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2_3-difluorophenol
https://www.achemblock.com/n25009-6-bromo-2-3-difluorophenol.html
https://www.scbt.com/p/6-bromo-2-3-difluorophenol-186590-23-8
https://www.splendidlab.in/products/info/18147/6-bromo-23-difluorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name 6-bromo-2,3-difluorophenol [1][2]

CAS Number 186590-23-8 [1][2][3][5]

Molecular Formula C₆H₃BrF₂O [1][2][3][4]

Molecular Weight 208.99 g/mol [1][3][4][5]

Canonical SMILES C1=CC(=C(C(=C1F)F)O)Br [1]

InChIKey
OGUIGADGRYKQTN-

UHFFFAOYSA-N
[1]

Section 2: Physicochemical Profile: From Theory to
Practice
A molecule's behavior in both chemical and biological systems is governed by its physical

properties. While experimentally determined data for 6-Bromo-2,3-difluorophenol is not

extensively published, we can rely on high-quality computational predictions and outline the

rigorous experimental methods used for their validation.

Summary of Physicochemical Properties

Property Value / Observation Type

Physical Form Liquid Experimental

XLogP3 2.5 Computed[1]

Hydrogen Bond Donors 1 Computed[1]

Hydrogen Bond Acceptors 3 Computed[1]

pKa 6.24 ± 0.28 Predicted

Boiling Point 213.9 ± 35.0 °C Predicted

*Note: Predicted values for the related compound 6-Bromo-3-chloro-2,4-difluorophenol are

shown for context, as specific experimental data for the title compound is sparse.[6] These
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predictions highlight the expected ranges and underscore the importance of experimental

verification.

Partition Coefficient (LogP): A Predictor of
Pharmacokinetics
The partition coefficient (LogP) quantifies a compound's lipophilicity, which is a critical

parameter in drug development for predicting membrane permeability and overall ADME

(Absorption, Distribution, Metabolism, and Excretion) properties. The computed XLogP3 value

of 2.5 suggests that 6-Bromo-2,3-difluorophenol possesses moderate lipophilicity.[1]

Expert Insight: A LogP in this range is often considered favorable for oral drug candidates,

balancing aqueous solubility for formulation with lipid solubility for membrane transport. The

presence of the bromine and fluorine atoms significantly increases lipophilicity compared to

unsubstituted phenol, a common strategy in medicinal chemistry to enhance cell penetration.

Acidity (pKa): Driving Reactivity and Biological
Interaction
The pKa of the phenolic hydroxyl group is fundamental to its reactivity in synthetic

transformations and its state of ionization at physiological pH. A lower pKa indicates a more

acidic proton. The electron-withdrawing effects of the two fluorine atoms and, to a lesser extent,

the bromine atom are expected to lower the pKa of 6-Bromo-2,3-difluorophenol relative to

phenol itself (pKa ≈ 10), making it a stronger acid.

Step-by-Step Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of a compound's pKa.

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g.,

pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).

Sample Preparation: Accurately weigh and dissolve a sample of 6-Bromo-2,3-difluorophenol

in a known volume of deionized water, often with a co-solvent like methanol or DMSO if

aqueous solubility is low. The goal is a final concentration in the range of 1-10 mM.
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Titration Setup: Place the solution in a jacketed beaker to maintain constant temperature.

Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant

(e.g., 0.1 M NaOH). Gently stir the solution.

Data Collection: Record the initial pH of the solution. Add the titrant in small, precise

increments (e.g., 0.02-0.05 mL), recording the pH after each addition has stabilized.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a

titration curve. The pKa is determined from the pH at the half-equivalence point, where half

of the phenol has been neutralized.

Workflow for pKa Determination
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Caption: Workflow for experimental pKa determination via potentiometric titration.
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Section 3: Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of any

chemical intermediate.[7] For 6-Bromo-2,3-difluorophenol, a combination of NMR, IR, and MS

provides a complete analytical fingerprint.

General Spectroscopic Analysis Workflow

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

High-Purity Sample
(6-Bromo-2,3-difluorophenol)

Dissolve in
Deuterated Solvent (e.g., CDCl₃)

Prepare Neat Film
(KBr Plates)

Inject Dilute Solution
(e.g., via GC/LC)

Acquire ¹H, ¹³C, ¹⁹F Spectra Structural Connectivity
& Couplings

Acquire FTIR Spectrum Functional Groups
(O-H, C-F, C-Br)

Acquire Mass Spectrum (EI/ESI) Molecular Weight
& Fragmentation

Click to download full resolution via product page

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. For

this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two

ring protons, as well as a broad signal for the hydroxyl proton. The aromatic signals will

exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F)

coupling.
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¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons

directly bonded to fluorine (C2 and C3) will appear as doublets with large one-bond C-F

coupling constants. Other carbons will show smaller, multi-bond couplings to the fluorine

atoms.

¹⁹F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals are

expected for the non-equivalent fluorine atoms at the C2 and C3 positions, showing coupling

to each other and to adjacent protons.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2,3-difluorophenol.

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. From experience, ensuring the

sample and solvent are anhydrous is key to observing a sharp hydroxyl proton signal.

Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ 0.00 ppm) for ¹H and ¹³C NMR.

Acquisition: Place the tube in the NMR spectrometer and acquire the spectra using standard

parameters. For ¹³C, a greater number of scans will be required to achieve an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Expected Absorption Bands:

~3200-3500 cm⁻¹ (Broad): O-H stretching of the hydroxyl group, typically broadened due to

hydrogen bonding.

~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.

~1450-1600 cm⁻¹ (Medium-Strong): Aromatic C=C ring stretching vibrations.
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~1200-1350 cm⁻¹ (Strong): C-F stretching vibrations. These are often the most intense

peaks in the fingerprint region for fluorinated aromatics.

~550-750 cm⁻¹ (Medium): C-Br stretching vibration.

Step-by-Step Protocol: Acquiring a Neat Film IR Spectrum

Setup: Ensure the salt plates (e.g., KBr or NaCl) are clean and dry by wiping them with a

solvent like anhydrous acetone and allowing it to evaporate completely.

Background Scan: Place the clean plates in the FTIR spectrometer and run a background

scan. This is a critical step to subtract atmospheric and plate absorbances from the final

spectrum.

Sample Application: Place a single drop of the liquid 6-Bromo-2,3-difluorophenol onto one

plate. Place the second plate on top and gently rotate to create a thin, uniform liquid film.

Sample Scan: Immediately place the sample assembly into the spectrometer and acquire the

spectrum.

Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

[7]

Expected Observations (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 208 and 210, with a

characteristic ~1:1 intensity ratio. This pattern is the definitive signature of a molecule

containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Key Fragments: Loss of fragments such as CO (M-28) or Br (M-79/81) would be expected,

providing further structural confirmation.

Section 4: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. 6-

Bromo-2,3-difluorophenol is classified as a hazardous substance.
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GHS Hazard Information

Category Information

Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.P280: Wear

protective gloves/eye protection/face

protection.P302+P352: IF ON SKIN: Wash with

plenty of soap and water.P305+P351+P338: IF

IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling and Storage Recommendations

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.[8]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

Storage: Store in a tightly sealed container in a cool, dry place.[8] Some suppliers

recommend storage under an inert atmosphere at room temperature, while others suggest

refrigerated temperatures (0-8 °C).[2] For long-term stability and to minimize potential

degradation, storing in a refrigerator under an inert gas like argon or nitrogen is the most

prudent approach.

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15

minutes.[10] For skin contact, wash off with soap and running water.[10] If inhaled, move the

person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[10]
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Section 5: Applications in Drug Discovery
The utility of 6-Bromo-2,3-difluorophenol is most evident in its role as a synthetic precursor. It is

explicitly cited as a reagent used in the synthesis of macrocyclic ghrelin receptor antagonists

and inverse agonists.[5] The ghrelin receptor is a significant target in the study and treatment of

metabolic disorders, including obesity.

The strategic placement of fluorine and bromine atoms serves multiple purposes in drug

design:

Modulating Potency: Halogens can form specific interactions (e.g., halogen bonds) within a

receptor's binding pocket, enhancing affinity and potency.

Improving Metabolic Stability: Fluorine atoms, in particular, are often introduced to block sites

of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

Enhancing Lipophilicity: As discussed, the halogens increase the molecule's lipophilicity,

which can be fine-tuned to achieve the desired pharmacokinetic profile.

This compound is a prime example of a "building block" used in fragment-based drug discovery

(FBDD), where small, well-characterized molecules are used to construct more complex and

potent lead candidates.[11]

Conclusion
6-Bromo-2,3-difluorophenol is more than just a catalog chemical; it is a carefully designed tool

for medicinal chemists. Its physicochemical properties—moderate lipophilicity, enhanced

acidity, and specific spectroscopic signatures—make it a predictable and versatile reactant. A

thorough understanding of these characteristics, from its computed LogP to its distinct isotopic

pattern in mass spectrometry, empowers scientists to utilize it effectively and safely. As

research into complex biological targets continues, such halogenated building blocks will

remain indispensable for the rational design of the next generation of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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